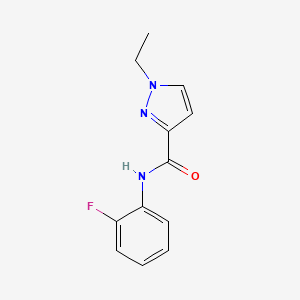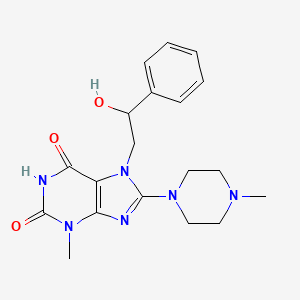![molecular formula C19H15N3O3S B3016069 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B3016069.png)
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NLRP3-IN-13 is a small molecule inhibitor that targets the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a cytosolic protein complex that plays a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns and damage-associated molecular patterns. Upon activation, the NLRP3 inflammasome triggers the activation of caspase-1, leading to the cleavage of pro-inflammatory cytokines interleukin-1β and interleukin-18, and inducing pyroptosis, a form of programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NLRP3-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo various chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of NLRP3-IN-13 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and continuous flow reactors. Quality control measures are implemented at each stage to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
NLRP3-IN-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert NLRP3-IN-13 into reduced forms with different chemical properties.
Substitution: NLRP3-IN-13 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms.
Scientific Research Applications
NLRP3-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of NLRP3 inhibitors.
Biology: Employed in cellular and molecular biology research to investigate the role of the NLRP3 inflammasome in various biological processes.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as gout, type 2 diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the NLRP3 inflammasome.
Mechanism of Action
NLRP3-IN-13 exerts its effects by binding to the NLRP3 protein, preventing its activation and subsequent assembly into the inflammasome complex. This inhibition blocks the activation of caspase-1, thereby reducing the cleavage of pro-inflammatory cytokines interleukin-1β and interleukin-18. The compound also interferes with the signaling pathways involved in pyroptosis, ultimately mitigating the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
MCC950: Another well-known NLRP3 inhibitor with a similar mechanism of action.
CY-09: A small molecule inhibitor targeting the NLRP3 inflammasome.
OLT1177: An orally active NLRP3 inhibitor with anti-inflammatory properties.
Uniqueness of NLRP3-IN-13
NLRP3-IN-13 is unique due to its specific binding affinity and selectivity for the NLRP3 protein. It has shown promising results in preclinical studies, demonstrating potent inhibition of the NLRP3 inflammasome with minimal off-target effects. This makes it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-18(11-22-16-3-1-2-4-17(16)25-19(22)24)21-9-13-7-15(10-20-8-13)14-5-6-26-12-14/h1-8,10,12H,9,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHGLJIKNHWNBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-methyl-2-oxospiro[2lambda6-thia-3,5-diazabicyclo[4.4.0]deca-1(10),2,6,8-tetraene-4,3'-cyclobutane]-1'-carboxylate;hydrochloride](/img/structure/B3015994.png)
![1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B3015998.png)


![N-(Oxan-4-yl)-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B3016003.png)
![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B3016004.png)
![N-(3-chloro-4-methoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B3016005.png)

![[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]hydrazine](/img/structure/B3016009.png)
